molecular formula C12H13NO3 B2911439 2-[(2-Nitrophenyl)methyl]cyclopentan-1-one CAS No. 548461-24-1

2-[(2-Nitrophenyl)methyl]cyclopentan-1-one

Cat. No.: B2911439
CAS No.: 548461-24-1
M. Wt: 219.24
InChI Key: WHRFCXKVKLNWAI-UHFFFAOYSA-N
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Description

2-[(2-Nitrophenyl)methyl]cyclopentan-1-one is a cyclopentanone derivative featuring a 2-nitrobenzyl substituent at the 2-position of the cyclopentanone ring. Its molecular formula is C₁₂H₁₁NO₃ (molar mass: 225.22 g/mol). The nitro group confers electron-withdrawing properties, influencing reactivity and stereochemical outcomes in catalytic processes.

Properties

IUPAC Name

2-[(2-nitrophenyl)methyl]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12-7-3-5-10(12)8-9-4-1-2-6-11(9)13(15)16/h1-2,4,6,10H,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRFCXKVKLNWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-Nitrophenyl)methyl]cyclopentan-1-one typically involves the reaction of 2-nitrobenzyl chloride with cyclopentanone in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

2-[(2-Nitrophenyl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2-Nitrophenyl)methyl]cyclopentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Nitrophenyl)methyl]cyclopentan-1-one depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules . In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved would depend on the specific context of its use and the nature of its derivatives.

Comparison with Similar Compounds

2-(Hydroxy-(2-nitrophenyl)methyl)cyclopentan-1-one (5g)

  • Key Differences : Contains a hydroxyl group adjacent to the nitrophenylmethyl moiety.
  • Reactivity : Synthesized via enantioselective aldol reaction (20 hours, 99% yield) with moderate enantiomeric excess (84% ee) and trans/cis ratio (2.4:1) .

2-(Hydroxy-(2-nitrophenyl)methyl)cyclohexan-1-one (5f)

  • Key Differences: Cyclohexanone ring instead of cyclopentanone.
  • Reactivity : Longer reaction time (35 hours) but higher stereoselectivity (97% ee, trans/cis = 7.5:1) .
  • Insight : Larger ring size may reduce steric strain, favoring tighter transition-state control in asymmetric catalysis.

Table 1: Reaction Parameters for Nitro-Substituted Cyclic Ketones

Compound Ring Size Reaction Time (h) Yield (%) ee (%) Trans/Cis Ratio
5g (Cyclopentanone) 5-member 20 99 84 2.4:1
5f (Cyclohexanone) 6-member 35 98 97 7.5:1

Cyclopentanones with Aliphatic vs. Aromatic Substituents

2-(1-Hydroxypentyl)cyclopentanone

  • Key Differences : Aliphatic hydroxypentyl chain instead of aromatic nitro group.
  • Properties : Lower molar mass (170.25 g/mol) and increased hydrophobicity (C₁₀H₁₈O₂) .
  • Applications : Likely used in flavor/fragrance industries due to reduced polarity.

2-Heptylidene cyclopentan-1-one

  • Key Differences : Heptylidene substituent (unsaturated aliphatic chain).
  • Regulatory Status : Subject to IFRA safety standards for fragrances, with usage limits in consumer products .

Table 2: Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Formula Molar Mass (g/mol) Application
Target Compound 2-Nitrobenzyl C₁₂H₁₁NO₃ 225.22 Synthesis intermediate
2-(Pyridin-2-yl)cyclopentan-1-one Pyridinyl C₁₀H₉NO 159.19 Pharmaceutical
2-(1-Hydroxypentyl)cyclopentanone Hydroxypentyl C₁₀H₁₈O₂ 170.25 Flavor/Fragrance
2-Heptylidene cyclopentan-1-one Heptylidene C₁₂H₁₈O 178.27 Fragrance

Phosphorane and Conjugated Derivatives

2-(Triphenyl-λ⁵-phosphanylidene)cyclopentan-1-one

  • Key Differences : Phosphorane substituent enables participation in Wittig reactions.
  • Reactivity : Used to generate alkenes via carbonyl olefination, contrasting with the nitro group’s electrophilic nature .

2-(Prop-2-en-1-ylidene)cyclopentan-1-one

  • Key Differences: Conjugated enone system (C=O and C=C).
  • Properties : Enhanced UV absorption (λₘₐₓ ~254 nm) due to conjugation, relevant in photochemical applications .

Pharmaceutical and Industrial Relevance

  • Anti-TB Drug Impurities: Cyclopentanone derivatives like DP-6H (with cyclopentylimino groups) are reported as degradation products in anti-tuberculosis drugs, highlighting stability concerns under acidic conditions .
  • Catalytic Applications: The nitro group in the target compound may enhance electrophilicity, facilitating nucleophilic additions or substitutions compared to non-nitro analogs.

Biological Activity

2-[(2-Nitrophenyl)methyl]cyclopentan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the nitrophenyl group is particularly notable as it may enhance the compound's reactivity and interaction with biological targets.

Chemical Structure

The molecular formula of this compound is C_{12}H_{13}N_{1}O_{2}, indicating the presence of a cyclopentanone ring substituted with a nitrophenyl group. This structure suggests potential interactions with various biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly due to the presence of the nitrophenyl moiety, which can influence various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Studies have shown that compounds with similar structures often exhibit:

  • Antimicrobial Activity : The nitro group can enhance electron affinity, which may contribute to antimicrobial properties.
  • Anticancer Potential : Compounds containing nitrophenyl groups have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuropharmacological Effects : Some derivatives have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound and its analogs:

  • Antimicrobial Activity : A study demonstrated that similar nitrophenyl compounds exhibited IC50 values against various bacterial strains, indicating significant antimicrobial properties. For example, compounds with electron-withdrawing groups like nitro showed enhanced activity against Gram-positive bacteria .
  • Anticancer Research : In vitro studies revealed that derivatives of this compound could inhibit cell proliferation in cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis, supported by evidence of increased reactive oxygen species (ROS) production .
  • Neuropharmacological Studies : Research on related compounds indicated that they could selectively activate serotonin receptors, suggesting potential for treating mood disorders .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cell lines
NeuropharmacologicalModulation of serotonin receptors

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